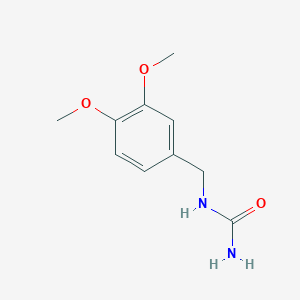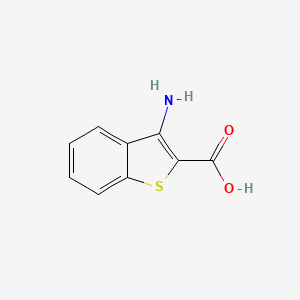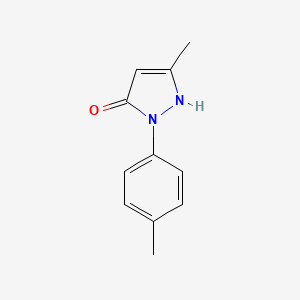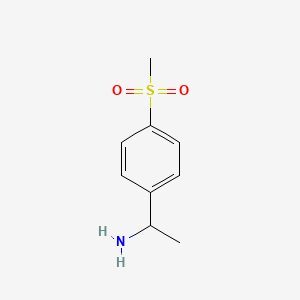
N-(3,4-dimethoxybenzyl)urea
Overview
Description
N-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(3,4-dimethoxybenzyl)urea is a unique compound with a specific target of action. The primary target of this compound is the thiol moiety . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing its solubility and stability .
Mode of Action
The mode of action of this compound involves its interaction with the thiol moiety. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This interaction results in changes to the thiol moiety, enhancing its solubility and stability .
Biochemical Pathways
It is known that the compound plays a role in the formation of self-assembled monolayers of aromatic thiolates
Pharmacokinetics
The compound’s molecular weight of 21023 suggests that it may have favorable bioavailability
Result of Action
The result of the action of this compound is the formation of self-assembled monolayers of aromatic thiolates . These monolayers have the same structure and quality as those obtained from the respective unprotected thiols .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-(3,4-Dimethoxybenzyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes is essential for understanding its potential therapeutic applications and its role in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the benzylic position. The compound can undergo free radical reactions, where it loses a hydrogen atom to form a radical intermediate. This intermediate can then participate in further reactions, such as nucleophilic substitution or oxidation . These interactions are critical for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can be stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the urea cycle. The compound interacts with enzymes and cofactors that are essential for the metabolism of nitrogen-containing compounds. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are important for understanding its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKXSAZGGFLRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363302 | |
| Record name | N-(3,4-dimethoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65609-19-0 | |
| Record name | N-(3,4-dimethoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














